Product packaging for Bornyl valerate(Cat. No.:CAS No. 6189-76-0)

Bornyl valerate

Cat. No.: B14163565
CAS No.: 6189-76-0
M. Wt: 238.37 g/mol
InChI Key: ILUAVCBOWYHFAI-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Monoterpenoid Chemistry

Bornyl valerate (B167501) is classified as a bicyclic monoterpenoid. foodb.cahmdb.ca This class of organic compounds is a subset of monoterpenoids, which are built from two isoprene (B109036) units. The "bicyclic" designation indicates that the molecular structure contains two fused rings. foodb.cahmdb.ca The core of bornyl valerate is the bornane skeleton, a bicyclo[2.2.1]heptane system with methyl groups at specific positions. This rigid, three-dimensional framework is characteristic of compounds like camphor (B46023) and borneol. ontosight.ai

The structure of this compound consists of a bornyl group esterified with valeric acid (pentanoic acid). ontosight.ai Specifically, it is the ester formed from borneol and pentanoic acid. This combination places it within the family of bornyl esters. ontosight.ai The chemical formula for this compound is C15H26O2. nih.gov

The properties of bicyclic monoterpenoids, including their characteristic scents and biological activities, are largely influenced by their stereochemistry and the functional groups attached to the bicyclic core. The intricate, multi-ring structure limits conformational flexibility, which can lead to specific interactions with biological receptors.

Overview of this compound in Chemical and Biological Systems

This compound is found in nature, most notably as a constituent of the essential oil of Valeriana officinalis (valerian). henriettes-herb.comicams.ro The chemical composition of valerian root oil can vary significantly depending on the plant's origin and preparation, but this compound (often as bornyl isovalerate) is a frequently identified component. henriettes-herb.comicams.rokirj.ee For instance, studies on valerian oil have reported the presence of bornyl isovalerate along with other compounds like bornyl acetate (B1210297), borneol, and valerenic acid. henriettes-herb.comicams.ro

In addition to valerian, related compounds such as bornyl acetate are found in the essential oils of various plants, including pine needles, which gives them their characteristic scent. wikipedia.org The presence of these esters in plant essential oils suggests a role in plant defense or as attractants for pollinators.

While extensive pharmacological research on this compound itself is limited, its presence in plants with known biological activities, such as valerian, has drawn some interest. ncats.io The sedative properties of valerian are often attributed to the synergistic effects of its various chemical constituents, including the valepotriates and components of the essential oil like bornyl esters. researchgate.net Bornyl acetate, a closely related compound, has been studied for its anti-inflammatory and immunomodulatory effects. researchgate.net

From a chemical perspective, this compound is a colorless liquid that is soluble in oils and ethanol (B145695) but insoluble in water. nih.govfao.org It is used in the fragrance and flavor industry for its unique aroma. ontosight.aiparchem.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
Molecular Formula C15H26O2 nih.gov
Molecular Weight 238.37 g/mol fao.org
Appearance Colorless liquid nih.govfao.org
Odor Fruity, herbaceous-camphoraceous nih.govfao.org
Solubility Soluble in oils and ethanol; Insoluble in water nih.govfao.org
Boiling Point 136-137 °C at 12 mm Hg fao.org
Density 0.957-0.963 g/mL nih.gov

| Refractive Index | 1.459-1.465 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Bornyl acetate
Bornyl isovalerate
Borneol
Camphor
Valeric acid (Pentanoic acid)
Valerenic acid
Isovaleric acid
Myrtenyl acetate
Myrtenyl isovalerate
Valerenal
Valeranone
Valerenol
Valerenyl acetate
Valerenyl isovalerate
α-Pinene
α-Fenchene
Camphene (B42988)
Alloaromadendrene
Spathulenol
Valerianol
Geranyl valerate
Kessyl alcohol
α-Bisabolol
Linalool
Linalyl acetate
Lavandulol
Geraniol
Terpineol
Eucalyptol (1,8-Cineole)
Lavandulyl acetate
Benzyl valerate
Isobornyl acetate
Myrtenal
Carvacrol
p-Cymol
Terpinolene
Ellagic acid
α-Bulnesene
(Z)-γ-Bisabolene
β-Bourbonene
Bornyl butyrate
Isobornyl butyrate
Isobornyl hexanoate
Fenchyl butyrate
Fenchol
Butyryl chloride
Hexanoyl chloride
Isoamyl valerate
S-sec-butyl thioisovalerate
Butyl valerate
Butyl isovalerate
Isobutyl valerate
Isobutyl isovalerate
Carvyl isovalerate
Cinnamyl valerate
Cinnamyl isovalerate
Citronellyl valerate
Citronellyl isovalerate
p-Cresyl valerate
p-Cresyl isovalerate
Cyclohexyl valerate
Cyclohexyl isovalerate
Cyclotene isovalerate
Decyl valerate
Decyl isovalerate
Ethyl valerate
Ethyl isovalerate
(E)-cinnamaldehyde
Hexahydrofarnesyl acetone
(E)-β-ionone
Germacrene B
E-nerolidol
α-cedrene-epoxide
Fokienol
10-epi-γ-eudesmol
Thymol
Valerine
Valerianin
Valtrate
Isovaltrate
Eugenol
Isoeugenol
Bisabolene
Caryophyllene
Chlorogenic acid
Caffeic acid
Chatinine
Actinidine
α-methyl pyrryl ketone
Naphthyridinones
Naphthyridyl methyl ketone
Acetoxyvalerenic acid
Cryptofauronol
Bromazepam
Clonazepam
Diazepam
Bornyl formate
Formic/acetic anhydride
d-bornyl alcohol
Propylene glycol
Glycerin
Isobornyl formate
Isobornyl propionate
Barosma betulina
2-Butanone
Butter acids
Butter esters
Butter starter distillate
Butyl acetate
Isobutyl acetate
Butyl acetoacetate
Isobutyl acetoacetate
Butyl alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B14163565 Bornyl valerate CAS No. 6189-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6189-76-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate

InChI

InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3

InChI Key

ILUAVCBOWYHFAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

136.00 °C. @ 12.00 mm Hg

density

0.957-0.963

physical_description

Colourless liquid;  Fruity, herbaceous-camphoraceous aroma

solubility

Soluble in oils, Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Ecological Significance of Bornyl Valerate

Plant Sources and Distribution

Bornyl valerate (B167501) has been identified as a phytochemical constituent of Artemisia annua L., commonly known as sweet wormwood or Qinghao. researchgate.netmdpi.comnih.gov This annual herb, belonging to the Asteraceae family, is renowned for its production of a vast array of terpenoids, including the famous antimalarial compound artemisinin. researchgate.netmdpi.com Phytochemical analyses of the essential oil of A. annua have confirmed the presence of bornyl valerate alongside other related camphane (B1194851) monoterpenoids like borneol and bornyl acetate (B1210297). researchgate.netmdpi.com The chemical profile of the essential oil, including the concentration of this compound, can vary based on geographical location and the plant's developmental stage. sciencepub.net

The valerate moiety of this compound originates from valeric acid (pentanoic acid), a compound that derives its name from the perennial flowering plant Valeriana officinalis. ebi.ac.ukwikipedia.org The roots of V. officinalis are a rich source of valeric acid and a variety of related esters. ebi.ac.ukkirj.ee While this compound itself is not a primary reported constituent of Valerian root oil, the necessary precursors are present. The essential oil of V. officinalis typically contains significant amounts of bornyl acetate, indicating a robust capacity for the synthesis and esterification of borneol. kirj.eezsmu.edu.ua

The presence of valerate and bornyl esters is not limited to these two genera. Various esters of borneol, for instance, have been identified in the liverwort Conocephalum conicum and in plants from the Verbesina genus. mdpi.com The table below details the occurrence of valeric acid and related esters in different botanical sources.

Table 1: Botanical Sources of Valeric Acid and Related Esters

Compound Name Botanical Source(s) Reference(s)
Valeric Acid Valeriana officinalis ebi.ac.uk, wikipedia.org
Isovaleric Acid Valeriana officinalis kirj.ee, zsmu.edu.ua
Myrtenyl isovalerate Valeriana officinalis kirj.ee
Valerenyl isovalerate Valeriana officinalis kirj.ee
Caffeic acid bornyl ester Conocephalum conicum, Verbesina spp. mdpi.com

Occurrence in Artemisia annua L.

Biosynthetic Pathways and Precursor Metabolism

The formation of this compound in plants is a multi-step process involving the convergence of two distinct metabolic pathways: the isoprenoid pathway for the synthesis of borneol and a fatty acid-related pathway for the generation of valeric acid, followed by a final esterification step.

Borneol, the alcohol component, is a bicyclic monoterpene synthesized via the isoprenoid pathway. imperial.ac.uk This pathway begins with the formation of the basic five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org Plants utilize two separate pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.com

One molecule of IPP and one molecule of DMAPP are condensed to form the ten-carbon (C10) intermediate, geranyl diphosphate (GPP), the universal precursor for all monoterpenes. mdpi.comfrontiersin.org A key enzymatic step in the formation of the borneol backbone is the cyclization of GPP, which is catalyzed by bornyl diphosphate synthase (BPPS). frontiersin.orgfrontiersin.orgresearchgate.net This enzyme converts GPP into bornyl diphosphate (BPP). frontiersin.orgresearchgate.net Subsequently, BPP is hydrolyzed, often by a diphosphate diphosphatase, to remove the diphosphate group and yield the final alcohol, borneol. frontiersin.orgresearchgate.netnih.gov

Table 2: Key Intermediates in the Biosynthesis of Borneol

Intermediate Abbreviation Description Reference(s)
Isopentenyl Diphosphate IPP A C5 isoprene (B109036) unit, a fundamental building block of terpenoids. mdpi.com,
Dimethylallyl Diphosphate DMAPP An isomer of IPP, also a C5 isoprene unit. mdpi.com,
Geranyl Diphosphate GPP A C10 intermediate formed from IPP and DMAPP; the direct precursor to monoterpenes. mdpi.com, frontiersin.org
Bornyl Diphosphate BPP A cyclic C10 intermediate formed from the cyclization of GPP. frontiersin.org, frontiersin.org, researchgate.net

Esterification Mechanisms in Plantae

The final step in the biosynthesis of this compound is the esterification of borneol with a derivative of valeric acid. In plants, this reaction is typically catalyzed by enzymes from the BAHD acyltransferase superfamily. frontiersin.orgnih.gov Specifically, a type of enzyme known as an alcohol acetyltransferase (AAT) facilitates the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. nih.gov

For this compound synthesis, valeric acid is first activated to its high-energy thioester form, valeryl-CoA. An AAT, likely a borneol acetyltransferase (BAT) or a related enzyme with substrate promiscuity, then catalyzes the reaction between borneol and valeryl-CoA. frontiersin.orgnih.gov This enzymatic reaction forms this compound and releases Coenzyme A. While research has specifically characterized BATs for their role in synthesizing bornyl acetate using acetyl-CoA, these enzymes are known to often accept a range of alcohol and acyl-CoA substrates, making a similar mechanism for this compound formation highly probable. frontiersin.orgnih.gov

Ecological Roles

While direct research into the specific ecological functions of this compound is limited, its role can be inferred from the well-established functions of other volatile monoterpene esters in plants. These compounds are crucial components of a plant's chemical arsenal (B13267) and communication system.

Role as Plant Volatile

This compound is a naturally occurring volatile organic compound (VOC) found in a variety of plants. thegoodscentscompany.comnih.gov It is considered a constitutive compound, meaning it is synthesized by the plant in its normal metabolic processes. nih.gov This compound contributes to the characteristic aroma of the plants in which it is present.

This compound has been identified in several plant species, including:

Achillea biebersteinii thegoodscentscompany.com

Achillea tenuifolia thegoodscentscompany.com

Duran thegoodscentscompany.com

Eclipta prostrata thegoodscentscompany.com

Spike lavender (Lavandula latifolia) thegoodscentscompany.com

Mugo pine (Pinus mugo) thegoodscentscompany.com

Tanacetum macrophyllum thegoodscentscompany.com

Valerian (Valeriana officinalis) root thegoodscentscompany.comresearchgate.net

Valeriana sisymbriifolia thegoodscentscompany.com

Tobacco (Nicotiana tabacum) koreascience.kr

The presence and concentration of this compound and other volatile compounds can vary depending on factors such as the plant species, geographical location, and even the time of year. researchgate.netresearchgate.net For instance, in a study of commercial Valerian roots from different countries, the essential oil composition, including bornyl acetate (a related compound), showed significant variation. researchgate.net

Table 1: Plants Containing this compound and Related Compounds

Plant Species Compound(s) Identified Reference(s)
Achillea biebersteinii This compound thegoodscentscompany.com
Achillea tenuifolia This compound thegoodscentscompany.com
Duran This compound thegoodscentscompany.com
Eclipta prostrata This compound thegoodscentscompany.com
Spike lavender (Lavandula latifolia) This compound thegoodscentscompany.com
Mugo pine (Pinus mugo) This compound thegoodscentscompany.com
Tanacetum macrophyllum This compound thegoodscentscompany.com
Valerian (Valeriana officinalis) This compound, Bornyl acetate thegoodscentscompany.comresearchgate.net
Valeriana sisymbriifolia This compound thegoodscentscompany.com
Tobacco (Nicotiana tabacum) Bornyl iso-valerate koreascience.kr
Artemisia princeps var. orientalis Iso-bornyl acetate allelopathyjournal.com
Rosmarinus officinalis Bornyl acetate researchgate.net
Asarum europaeum Bornyl acetate longdom.org

Involvement in Chemical Communication

Chemical signals are a fundamental mode of communication in the insect world, influencing behaviors such as mating, foraging, and avoiding predators. numberanalytics.comnumberanalytics.com These chemical cues can be categorized as pheromones, which are used for communication within the same species, and allelochemicals, which mediate interactions between different species. numberanalytics.com Plant volatiles, including this compound and its analogs, are a crucial component of this chemical landscape. numberanalytics.com

Parapheromone Research and Structural Analogs

Parapheromones are synthetic compounds that are structurally similar to natural pheromones and can be used to monitor and control insect populations. researchgate.net Research in this area often involves identifying the specific chemical cues that attract insects and then developing lures based on these compounds.

While specific research on this compound as a parapheromone is not extensively detailed in the provided search results, the investigation of structural analogs is a common practice in chemical ecology. nih.gov For example, in the spruce bark beetle, Ips typographus, the aggregation pheromone includes (4S)-cis-verbenol, and research has shown that its specific receptor, ItypOR41, responds most strongly to this compound, with minor responses to structurally similar molecules. nih.gov This highlights the specificity of insect receptors and the importance of precise molecular structures in chemical communication.

Insect-Plant Interactions Mediated by this compound and Related Compounds

The interactions between insects and plants are complex and often mediated by a sophisticated chemical dialogue. nih.govappleacademicpress.comscielo.br Plants release a variety of volatile organic compounds that can act as attractants or repellents to herbivorous insects. nih.govscielo.br

When a plant is damaged by an insect, it can release herbivore-induced plant volatiles (HIPVs), which can serve to attract natural enemies of the attacking insect, a form of indirect defense. nih.gov The gut microbiota of insects can also play a role in influencing these interactions by modifying plant defenses. nih.gov

Although direct evidence of this compound's specific role in mediating these interactions is limited in the provided results, the presence of this and related compounds like bornyl acetate in various plants suggests their potential involvement in the chemical ecology of those systems. thegoodscentscompany.comresearchgate.netkoreascience.krresearchgate.netallelopathyjournal.comlongdom.org For instance, the release of these compounds could influence the behavior of insects that feed on these plants or their natural enemies. Further research is needed to fully elucidate the specific roles of this compound in these intricate ecological networks.

Chemical Synthesis and Derivatization Strategies for Bornyl Valerate

Conventional Chemical Synthesis Methodologies

The conventional synthesis of bornyl valerate (B167501) typically involves the direct esterification of borneol with valeric acid or a more reactive derivative like valeryl chloride or valeric anhydride. These reactions are generally catalyzed by strong mineral acids or other chemical catalysts.

A common approach is the Fischer-Speier esterification, where borneol and valeric acid are heated in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed. Another method involves the use of thionyl chloride to convert valeric acid into the more reactive valeryl chloride. researchgate.net This acid chloride then readily reacts with borneol to form bornyl valerate. researchgate.net This method often proceeds at lower temperatures and can result in higher yields. researchgate.net

The synthesis of isobornyl acetate (B1210297) from camphene (B42988) and acetic acid has been extensively studied, utilizing catalysts like sulfuric acid or, more recently, greener composite catalysts such as tartaric acid–boric acid to achieve high conversion rates. nih.gov These established methods for similar bornyl esters provide a framework for the conventional synthesis of this compound.

Stereoselective Synthesis Research

The stereochemistry of this compound, which contains a chiral bicyclic monoterpenoid alcohol moiety (borneol), is crucial as different stereoisomers can exhibit distinct biological and sensory properties. Research into the stereoselective synthesis of this compound has largely focused on enzymatic methods, which are renowned for their high selectivity under mild reaction conditions. Lipases and esterases are the primary enzymes employed for this purpose, often through processes like kinetic resolution.

Kinetic resolution is a key strategy for separating a racemic mixture of starting materials, such as (±)-borneol. In this process, an enzyme selectively catalyzes the esterification of one enantiomer at a much higher rate than the other, resulting in a mixture of an enantioenriched ester (e.g., (+)-bornyl valerate) and the unreacted, enantioenriched alcohol enantiomer (e.g., (-)-borneol). The efficiency of this separation is measured by the enantiomeric ratio (E-value).

Research has demonstrated the high enantioselectivity of certain esterases in the kinetic resolution of racemic borneol esters. d-nb.inforesearchgate.net While much of the detailed research has been conducted on bornyl acetate and butyrate, the principles are directly applicable to this compound due to structural similarity. For instance, studies using esterases from Bacillus gladioli (EstB) and Rhodococcus rhodochrous (EstC) have shown high selectivity for different bornyl esters. researchgate.net EstC, in particular, displayed high selectivity for bornyl butyrate, indicating its potential for the synthesis of other similar bornyl esters like valerate. researchgate.net

The choice of enzyme is critical, as different enzymes exhibit preferences for specific substrates and can yield opposite enantiomers. The reaction conditions, including the solvent, temperature, and water activity, also significantly influence both the reaction rate and the stereoselectivity of the enzymatic synthesis. nih.govdss.go.th For example, lower water activity has been found to enhance the stereoselectivity of some lipase-catalyzed reactions. dss.go.th These enzymatic strategies offer a "green" and efficient alternative to classical chemical methods for producing optically pure this compound.

Table 1: Enantioselective Kinetic Resolution of Racemic Borneol Esters by Esterases This table presents data from the kinetic resolution of bornyl butyrate, a close structural analog of this compound, illustrating the high selectivity achievable with different enzymes.

EnzymeSubstrateConversion (%)Substrate Enantiomeric Excess (ees %)Product Enantiomeric Excess (eep %)Enantiomeric Ratio (E-value)Reference
EstC (from R. rhodochrous)(±)-Bornyl Butyrate49>99 ((+)-Borneol)96 ((-)-Bornyl Butyrate)175 researchgate.net
Porcine Liver Esterase(±)-Bornyl Butyrate4892 ((+)-Borneol)>99 ((-)-Bornyl Butyrate)>200 researchgate.net

Advanced Derivatization Studies for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. nih.gov For this compound, this involves synthesizing a series of derivatives where specific parts of the molecule—either the bornyl scaffold or the valerate chain—are systematically modified. The activities of these new compounds are then compared to the parent molecule to deduce which structural features are essential for its function.

A general approach in the SAR of borneol esters involves the synthesis of various derivatives to explore their therapeutic potential. nih.gov For example, research into anti-influenza agents has utilized the borneol scaffold as a starting point. In these studies, the ester group is replaced with different chemical moieties to investigate how these changes affect antiviral activity. nih.gov The general strategy involves reacting borneol with various acid chlorides to create a library of novel esters. These derivatives are then tested for their ability to inhibit viral replication. nih.gov

In one such study, borneol was derivatized by first reacting it with chloroacetyl chloride or chloropropanoyl chloride. nih.gov The resulting chloro-esters served as intermediates for further modification by introducing various nitrogen-containing heterocycles. This approach creates significant structural diversity, allowing for a thorough exploration of the SAR. The stereochemistry of the borneol hydroxyl group is also a critical variable in these studies; derivatives are often synthesized from both (-)-borneol (B1667373) and (-)-isoborneol to determine how the spatial orientation of the ester group impacts activity. nih.gov

The findings from these SAR studies are often used to build predictive quantitative structure-activity relationship (QSAR) models, which can guide the design of new, more potent compounds. nih.govresearchgate.net By correlating specific structural or physicochemical properties with biological activity, researchers can rationally design the next generation of derivatives.

Table 2: Example of a Derivatization Strategy for SAR Studies of Borneol-Based Compounds This table outlines a synthetic pathway for creating borneol derivatives to probe structure-activity relationships, as demonstrated in anti-influenza research.

StepStarting MaterialReagentIntermediate/ProductPurposeReference
1(-)-Borneol2-Chloroacetyl chloride(-)-Bornyl 2-chloroacetateIntroduce a reactive handle for further modification. nih.gov
2(-)-Bornyl 2-chloroacetateVarious nitrogen-containing nucleophiles (e.g., Morpholine)Final bornyl ester derivatives with heterocyclic moieties.Create a library of compounds with diverse functional groups to test for biological activity. nih.gov
3(-)-IsoborneolSame as aboveIsobornyl ester derivativesElucidate the role of stereochemistry in biological activity. nih.gov

Advanced Analytical Methodologies in Bornyl Valerate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of bornyl valerate (B167501), enabling its separation, identification, and quantification within complex mixtures. These methods are crucial for quality control, research, and the characterization of essential oils and other natural products containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.com This method is highly effective for identifying and quantifying volatile and semi-volatile compounds like bornyl valerate. imist.ma

In a typical GC-MS analysis, the sample is vaporized and separated into its individual components as it passes through a capillary column. imist.ma The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparing it to spectral libraries. imist.manist.gov The abundance of the ions is proportional to the amount of the compound present, enabling quantification. nist.gov

Research has demonstrated the utility of GC-MS in analyzing essential oils where this compound is a component. For instance, in a study of pine needle essential oils, GC-MS was used to identify 42 different compounds, including monoterpenes and sesquiterpenes. athmsi.org In another analysis of Rosmarinus officinalis L. (rosemary), this compound was identified and quantified as a constituent of the essential oil. researchgate.net

Table 1: GC-MS Data for select Terpenes and Esters

CompoundRetention Time (min)Retention Index
Bornyl acetate (B1210297)19.491284
Bornyl angelate31.441564
β-Bourbonene24.051387
α-Bulnesene29.201509
Bulnesol35.601670
Data sourced from a comprehensive analysis of essential oil components. diabloanalytical.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another cornerstone of analytical chemistry used for the separation, identification, and quantification of compounds. openaccessjournals.comhumanjournals.com Unlike GC, which is suited for volatile compounds, HPLC is ideal for a wider range of substances, including those that are non-volatile or thermally unstable. humanjournals.com The technique uses a liquid mobile phase to carry the sample through a column packed with a stationary phase. openaccessjournals.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.com

While GC-MS is more commonly cited for this compound analysis due to its volatility, HPLC finds applications in the analysis of complex mixtures where this compound may be present alongside non-volatile components. openaccessjournals.com It is particularly useful in pharmaceutical and cosmetic analysis for identifying and quantifying various compounds, including steroids and other active ingredients. asean.org

A study on the chromatographic behavior of bornyl acetate diastereomers utilized reversed-phase HPLC. researchgate.net The researchers optimized the method by testing different mobile phases, such as acetonitrile-water and isopropyl alcohol-water, to achieve better peak shape and stable retention times. researchgate.net This demonstrates HPLC's capability to separate closely related isomers, a principle that can be extended to the analysis of this compound and its isomers.

Chiral Chromatography for Enantiomeric Separation

This compound possesses chiral centers, meaning it can exist as different enantiomers—non-superimposable mirror images. gcms.cz These enantiomers can have distinct biological and sensory properties. Chiral chromatography is a specialized technique designed to separate these enantiomers. gcms.czsygnaturediscovery.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.comchromatographyonline.com The choice of the polysaccharide and the specific chiral selector attached to it can significantly impact the selectivity and resolution of the separation. chromatographyonline.com Both HPLC and GC can be adapted for chiral separations. gcms.czsygnaturediscovery.com In chiral HPLC, the separation occurs as the enantiomers pass through a column packed with a CSP. csfarmacie.cz In chiral GC, derivatized cyclodextrins are often added to the stationary phase to create a chiral environment capable of separating enantiomers. gcms.cz

The separation of chiral compounds is critical in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological effects. sygnaturediscovery.com While specific research on the chiral separation of this compound is not extensively detailed in the provided results, the principles of chiral chromatography are directly applicable to its enantiomers.

Retention Index Modeling and Prediction in Chromatography

The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, relative to a series of n-alkanes. It helps in the identification of compounds by providing a more reproducible value than the retention time alone, which can vary between different instruments and conditions.

Quantitative Structure-Retention Relationship (QSRR) models are statistical models that aim to predict the retention indices of compounds based on their molecular structure. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, to build a mathematical relationship with the retention index. researchgate.netconicet.gov.ar

Researchers have developed QSRR models for various classes of organic compounds, including those found in essential oils. researchgate.net By using techniques like stepwise-multiple linear regression (SW-MLR), a set of relevant molecular descriptors can be selected to create a predictive model. researchgate.net Such models can be valuable tools for chromatographers to predict the retention behavior of novel compounds, optimize separation methods, and aid in the identification of unknown components in complex mixtures. conicet.gov.ar For instance, a QSRR model was developed for predicting the retention indices of essential oil compounds, demonstrating high correlation and predictive power. researchgate.net

Table 2: Experimental and Predicted Retention Indices for Select Compounds

CompoundExperimental RIPredicted RI
Bornyl acetate1341.71301
trans-Pinocarvyl acetate13921339
δ-Elemene1348.81356
Citronellyl acetate1407.61398
Data from a QSRR modeling study. researchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. They provide detailed information about the molecular structure, connectivity, and stereochemistry of molecules like this compound.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the electron ionization (EI) mass spectrum of this compound (also known as bornyl pentanoate), the molecule undergoes characteristic fragmentation, providing valuable structural information.

The molecular ion [M]•+ of this compound (C₁₅H₂₆O₂) has an exact mass of approximately 238.19 g/mol . massbank.jp Upon ionization, the molecular ion peak is often observed, but it can be weak or absent depending on the stability of the ion. The fragmentation of the ester involves several key pathways, primarily centered around the ester functional group and the bicyclic bornyl moiety.

A major fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available. However, the most prominent fragmentation in this compound involves cleavage of the bonds adjacent to the ester group. Alpha-cleavage next to the carbonyl group can result in the loss of the alkoxy group (–O-bornyl) or the acyl group. The cleavage of the C-O bond between the acyl group and the bornyl group is particularly significant.

This cleavage leads to the formation of a stable bornyl cation or related terpene fragments. The bornyl cation (C₁₀H₁₇⁺) itself can undergo further rearrangements and fragmentations, leading to a series of characteristic ions in the lower mass range, such as m/z 137, 121, 95, and 81. These fragments are typical for borneol and its derivatives.

Another significant fragmentation pathway is the cleavage that produces an acylium ion [CH₃(CH₂)₃CO]⁺, which would appear at m/z 85. The presence of a peak corresponding to the valeric acid fragment or its derivatives can also be observed.

The mass spectrum from MassBank database shows several key fragments that are instrumental in identifying the structure of this compound. massbank.jp

Interactive Data Table: Key Mass Spectrometry Fragments of this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonRelative Intensity (%)
137[C₁₀H₁₇]⁺ (Bornyl cation fragment)High
121[C₉H₁₃]⁺ (Fragment from bornyl group)Moderate
95[C₇H₇]⁺ (Fragment from bornyl group)High
85[C₅H₉O]⁺ (Acylium ion from valerate)Moderate
81[C₆H₉]⁺ (Fragment from bornyl group)High
57[C₄H₉]⁺ (Butyl fragment from valerate)Moderate
41[C₃H₅]⁺ (Allyl cation)High

Note: The relative intensities are qualitative descriptions based on typical ester and terpene fragmentation patterns and may vary between different instruments and conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an ester with a saturated hydrocarbon framework.

The most prominent absorption in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For a saturated aliphatic ester like this compound, this peak is strong and sharp, typically appearing in the range of 1750-1735 cm⁻¹. libretexts.orguc.edu The exact position can provide clues about the molecular environment, but for a simple ester, it is a highly reliable indicator of the carbonyl group.

Another key feature is the C-O stretching vibrations of the ester group. There are typically two C-O stretches: the acyl-oxygen (R-C(=O)-O) stretch and the alkyl-oxygen (O-R') stretch. These appear as strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.orgrockymountainlabs.com Specifically, the C-O-C asymmetric stretch is often found around 1250-1150 cm⁻¹, while the symmetric stretch is at a lower wavenumber.

The spectrum also shows multiple bands corresponding to the C-H bonds of the bornyl and valerate moieties. The C-H stretching vibrations of the sp³ hybridized carbons appear as strong bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. libretexts.org The bending vibrations for these C-H bonds (e.g., scissoring, rocking) are visible in the fingerprint region, around 1470-1365 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2850-2960C-H StretchAlkane (Bornyl & Valerate)Strong
~1735-1750C=O StretchSaturated EsterStrong, Sharp
~1300-1000C-O StretchEsterStrong
~1470 & ~1370C-H BendAlkaneMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. bbec.ac.in The utility of this technique for a specific compound depends on the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range (typically 200-800 nm). researchgate.net Common chromophores include conjugated π-systems (alternating double and single bonds) and atoms with non-bonding electrons that can be excited.

This compound is a saturated ester. Its structure consists of single bonds and an isolated carbonyl group. The carbonyl group (C=O) in aldehydes, ketones, and esters is a chromophore. It can undergo a weak n → π* (n-to-pi-star) transition, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl double bond.

For saturated, non-conjugated esters like this compound, this n → π* transition results in a very weak absorption band in the ultraviolet region, typically around 205-215 nm. pjoes.com This absorption is often too weak and occurs at too short a wavelength to be of significant practical use for routine analysis, especially as it falls near the cutoff for many common solvents. nih.gov Because this compound lacks any extended conjugation or other strong chromophores, it is essentially transparent in the near-UV and visible regions of the spectrum. rsc.org Therefore, UV-Vis spectroscopy is not a primary method for the structural elucidation or quantitative analysis of this compound.

Molecular Mechanisms and Biological Interactions of Bornyl Valerate

Receptor Binding Studies and Ligand-Receptor Interactions

The interaction of bornyl valerate (B167501) with cellular receptors is a critical first step in initiating a biological response. This binding is dictated by the molecule's size, shape, and the distribution of its electrostatic charges, which determine its affinity and specificity for receptor binding pockets.

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a receptor. While specific docking studies for bornyl valerate are not extensively published, research on the closely related compound, bornyl acetate (B1210297), provides significant insight into how the bornyl moiety interacts with various receptors.

Recent studies have employed molecular docking to investigate the potential of essential oil components, including bornyl acetate, against various biological targets. In one such study targeting fatigue-related genes, bornyl acetate was identified as a key compound with strong binding affinity to core protein targets. plos.org Another study focusing on the citrus nematode Tylenchulus semipenetrans found that bornyl acetate, as a major component of Inula viscosa oil, exhibited a strong binding energy of -6.3 kcal/mol with the target protein 1BDO, comparable to the chemical pesticide spirotetramat. brazilianjournals.com.br The stability of this bornyl acetate-protein complex was further validated through 100 ns molecular dynamics simulations. brazilianjournals.com.br

Furthermore, in-silico studies on the hypotensive effects of bornyl acetate revealed pronounced interactions with the M2 muscarinic acetylcholine (B1216132) receptor (acting as an agonist) and the angiotensin-converting enzyme (ACE) protein (acting as an antagonist). nih.gov These findings suggest that the bornyl group is capable of fitting into and interacting with the binding sites of critical physiological receptors. Given the structural similarity, this compound would be expected to engage in similar hydrophobic and van der Waals interactions within receptor pockets, with the longer valerate chain potentially influencing binding affinity and specificity.

Table 1: Summary of Computational Docking Studies on Bornyl Esters
CompoundTarget Receptor/ProteinKey FindingsReference
Bornyl acetateCore fatigue-related proteins (e.g., EGFR, ALB, IL-6)Identified as a key compound with high binding affinity, suggesting potential antifatigue effects. plos.org
Bornyl acetateNematode protein (1BDO)Binding energy of -6.3 kcal/mol, indicating strong interaction and stability confirmed by MD simulation. brazilianjournals.com.br
Bornyl acetateM2 muscarinic acetylcholine receptorPredicted to act as an agonist. nih.gov
Bornyl acetateAngiotensin-Converting Enzyme (ACE)Predicted to act as an antagonist. nih.gov
Bornyl caffeateHuman Neutrophil ElastaseDocking calculations revealed favorable binding within the active site, anchored by hydrogen bonds. ingentaconnect.com

Odorant molecules are typically small organic compounds that bind to olfactory receptors (ORs), which are a class of G-protein coupled receptors. acs.org The binding is driven primarily by shape complementarity and hydrophobic interactions. acs.org The diversity of ORs allows for the detection of a vast array of chemical structures.

The binding of monoterpenes and their esters to ORs has been a subject of interest. For instance, studies have identified specific ORs that respond to monoterpenes like (-) citronellal. researchgate.netnih.gov The activation of an OR by its ligand initiates a cAMP-dependent signaling pathway, leading to an influx of calcium ions. researchgate.net It has been observed that flexible molecules, such as straight-chained aliphatic esters like methyl valerate, can assume multiple conformations. nih.gov This flexibility may allow them to satisfy the binding requirements of several related receptors, leading to the activation of a cluster of neighboring glomeruli in the olfactory bulb. nih.gov

As a bicyclic monoterpenoid ester, this compound possesses both a rigid cage-like bornyl structure and a more flexible valerate chain. mdpi.comnih.gov This combination of structural features suggests it could interact with ORs that have binding pockets accommodating its specific shape. The characteristic woody, camphor-like aroma of this compound is a direct result of its interaction with one or more of these specialized receptors in the olfactory epithelium. hmdb.cathegoodscentscompany.com

Computational Docking Simulations (e.g., Bornyl Acetate and Specific Receptors)

Enzyme Modulation and Biochemical Pathway Interventions

This compound and related compounds can influence cellular function by directly or indirectly modulating the activity of enzymes and interfering with key biochemical signaling pathways.

Metabolic databases have cataloged this compound as a compound involved in lipid metabolism. foodb.cahmdb.ca Specifically, it is associated with the lipid metabolism pathway and fatty acid metabolism. foodb.cahmdb.ca Cholesterol esters, which share the ester linkage common to this compound, are central to lipid transport and metabolism, playing roles in the formation of lipid vesicles and membranes. ontosight.ai

While direct studies on this compound's effect on specific metabolic enzymes are scarce, research on related compounds offers clues. For example, borneol has been shown to induce the expression and activity of the cytochrome P450 3A (CYP3A) enzyme in rat liver microsomes. nih.gov CYP3A is a major enzyme involved in the metabolism of a wide range of substances. Furthermore, dietary supplementation with rosemary, which contains bornyl acetate, has been shown to alter the milk fatty acid profile in dairy ruminants, increasing unsaturated fatty acids and decreasing saturated fatty acids, indicating an influence on lipid metabolism. mdpi.com These findings suggest that the bornyl moiety can modulate the activity of enzymes central to metabolic processes.

Extensive research on bornyl acetate has demonstrated its ability to modulate critical inflammatory and neurological signaling pathways. These effects are largely attributed to the bornyl part of the molecule and provide a strong basis for understanding the potential bioactivity of this compound.

NF-κB and MAPK Pathways : Bornyl acetate is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.govfrontiersin.org It exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades. Specifically, bornyl acetate has been shown to suppress the phosphorylation of IκB, which keeps NF-κB in an inactive state, and to inhibit the phosphorylation of the MAPK proteins ERK, JNK, and p38. researchgate.netnih.govbiocrick.com This dual inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgresearchgate.net Another related compound, bornyl cis-4-hydroxycinnamate, also demonstrated inhibition of the MAPK pathway by decreasing the phosphorylation of JNK, Jun, p38, and ERK in melanoma cells. mdpi.com

GABAergic System : The GABAergic system, centered on the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a key target for sedative and anxiolytic compounds. nih.gov Essential oils containing bornyl acetate are often used for their calming effects, which are believed to involve interaction with this system. nih.govnih.gov Direct studies on recombinant human GABAA receptors have shown that bornyl acetate produces less marked, but still present, modulatory effects compared to its parent alcohol, borneol. researchgate.net Borneol itself is a highly efficacious positive modulator of GABA action. researchgate.net Interestingly, the valerate portion of this compound may also contribute to GABAergic modulation. A study on sodium valerate found that it increases GABA levels in the amygdala and reduces anxiety-like behaviors in mice. nih.gov This suggests a potential dual action for this compound on the GABAergic system, stemming from both its bornyl and valerate components.

Table 2: Modulation of Signaling Pathways by Bornyl Acetate
Signaling PathwayMolecular TargetObserved EffectReference
NF-κBPhosphorylation of IκBInhibition researchgate.netnih.govfrontiersin.org
Production of IKKsInhibition nih.gov
MAPKPhosphorylation of ERKInhibition researchgate.netnih.govbiocrick.com
Phosphorylation of JNKInhibition researchgate.netnih.govbiocrick.com
Phosphorylation of p38Inhibition researchgate.netnih.govbiocrick.com
GABAergic SystemGABAA ReceptorsWeak positive modulation researchgate.net

Effects on Metabolic Enzymes (e.g., Lipid Metabolism Pathway)

Intermolecular Forces and Conformational Analysis

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the intermolecular forces it can establish. These forces include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding potential.

This compound is composed of a rigid bicyclic bornyl group and a flexible five-carbon valerate ester chain. nih.gov The bornyl group has a cage-like structure that is sterically demanding. mdpi.com Conformational analysis of bornyl esters has shown that the rate of chemical reactions, such as hydrolysis, can differ significantly based on the molecule's conformation. mdpi.com For example, the hydrolysis rate of bornyl acetate differs dramatically from that of its isomer, iso-bornyl acetate, a difference attributed to conformational factors. mdpi.com

Computational Chemistry and Theoretical Investigations of Bornyl Valerate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. imist.ma These calculations can predict a wide array of properties, including molecular orbital energies, electron density distribution, and spectroscopic parameters.

For bornyl valerate (B167501), methods like Density Functional Theory (DFT) would be highly suitable for such investigations. nrel.gov DFT calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

A comprehensive quantum chemical analysis, similar to studies performed on related esters like methyl valerate, could reveal the intricate details of its reaction mechanisms, such as the McLafferty rearrangement. rsc.org Such studies involve mapping the potential energy surface to identify transition states and intermediates, thereby providing a deeper understanding of the molecule's behavior during chemical reactions. rsc.org

Table 1: Calculated Quantum Chemical Properties of Bornyl Valerate (Hypothetical DFT Data)

PropertyValueSignificance
Energy of HOMO-8.5 eVRelates to the molecule's ability to donate electrons.
Energy of LUMO-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity and stability.
Dipole Moment1.9 DInfluences intermolecular interactions and solubility.

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be obtained from quantum chemical calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wesleyan.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules. wesleyan.edursc.org

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and observing its behavior over a period of nanoseconds or even microseconds. wesleyan.edu This would allow for the exploration of its conformational landscape, revealing the most stable arrangements of its atoms and the energy barriers between different conformations.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules and their interaction with other chemical species. For instance, simulations could model how this compound interacts with biological membranes or receptor proteins, providing insights into its potential biological activity. The development of accurate interatomic potentials is crucial for the reliability of MD simulations. aps.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to an observed activity or property. nih.gov

For this compound and related compounds, a QSAR model could be developed to predict a specific biological effect, such as its fragrance profile or potential therapeutic applications. This would involve compiling a dataset of molecules with known activities and calculating a variety of molecular descriptors for each. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties.

The process of building a robust QSAR/QSPR model involves several key steps:

Data Curation: Ensuring the quality and consistency of the biological or property data. nih.gov

Descriptor Calculation: Generating a wide range of molecular descriptors.

Variable Selection: Identifying the most relevant descriptors for the model.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create the predictive model. uninsubria.it

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. uninsubria.it

Table 2: Example of Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor TypeExample DescriptorInformation Encoded
1DMolecular WeightSize of the molecule
2DTopological Polar Surface Area (TPSA)Polarity and potential for hydrogen bonding
3DVan der Waals VolumeMolecular volume and shape

Conformational Analysis and Stereochemical Impact on Molecular Function

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net Stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties. libretexts.org

This compound is a chiral molecule, meaning it is not superimposable on its mirror image. This is due to the presence of chiral centers in the bornyl group. The different stereoisomers of this compound can have distinct biological activities and sensory properties. For instance, the odor of a chiral molecule can vary significantly between its enantiomers.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of Bornyl Valerate (B167501) Research in Green Chemistry Principles

The synthesis and application of bornyl valerate are increasingly being viewed through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research into the production of bornyl esters is aligning with these principles, particularly through the adoption of biocatalytic methods and the use of renewable resources.

Key green chemistry integrations include:

Solvent-Free Synthesis: Traditional chemical synthesis often relies on volatile organic solvents. Modern approaches are exploring solvent-free systems for producing bornyl esters. For instance, the enzymatic synthesis of bornyl linoleate, an ester of borneol, has been successfully demonstrated in a solvent-free system, minimizing waste and environmental impact. scispace.commdpi.com

Renewable Feedstocks: There is a growing interest in moving away from fossil-fuel-derived chemicals. Turpentine oil, a waste by-product of the wood processing industry, is a rich source of α-pinene, which can be converted into borneol and isoborneol (B83184). researchgate.netoup.com This provides a renewable pathway to the precursors of this compound, representing a form of upcycling industrial side-streams. oup.com

Enzymatic Catalysis: As an alternative to conventional chemical catalysts, which can be harsh and unselective, enzymes operate under mild conditions (lower temperature and pressure) and offer high selectivity. nih.gov This reduces energy consumption and the formation of unwanted byproducts, core tenets of green chemistry. The use of enzymes like lipases and esterases in bornyl ester synthesis exemplifies this shift. researchgate.netoup.com

These strategies highlight a move towards more sustainable and environmentally benign methods for producing this compound and related compounds, reflecting the broader adoption of green chemistry principles in the chemical industry.

Advanced Biocatalytic Applications for Sustainable Production

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a cornerstone of sustainable chemical production. For this compound and its analogs, biocatalysis offers a highly specific and efficient alternative to traditional synthesis. nih.gov Lipases and esterases are the most prominent enzymes in this field, capable of catalyzing esterification and transesterification reactions to produce monoterpene esters. nih.govresearchgate.net

Research has identified several enzymes with high efficacy and selectivity for producing bornyl esters. For example, the kinetic resolution of racemic mixtures of borneol and isoborneol can be achieved with high enantioselectivity using specific bacterial esterases. researchgate.netoup.com This is significant because the different stereoisomers of a chiral molecule like borneol can have distinct properties. The ability to selectively produce one isomer over another is a major advantage of biocatalysis. researchgate.net

The enzyme EstB from Burkholderia gladioli shows excellent selectivity in the kinetic resolution of isobornyl butyrate, while EstC from Rhodococcus rhodochrous is highly selective for bornyl butyrate. oup.comnih.gov This specificity allows for the production of optically pure monoterpenols, which can then be used to synthesize specific isomers of bornyl esters. researchgate.netnih.gov Furthermore, lipases such as AYS lipase (B570770) and cutinase from Fusarium verticillioides have been employed to synthesize esters of borneol and other alcohols, demonstrating the versatility of biocatalysts. mdpi.com These enzymatic processes are often conducted in solvent-free systems, further enhancing their sustainability credentials. scispace.commdpi.com

Interactive Table: Biocatalysts in the Synthesis of Bornyl and Related Esters

Enzyme/Biocatalyst Substrates Product(s) Key Findings References
EstB from Burkholderia gladioli rac-Isobornyl butyrate (+)-Isoborneol High enantioselectivity in kinetic resolution. nih.gov, oup.com
EstC from Rhodococcus rhodochrous rac-Bornyl butyrate (-)-Borneol (B1667373) High selectivity for the bornyl ester over the isobornyl ester. researchgate.net, nih.gov
AYS Lipase Borneol, Linoleic acid Bornyl linoleate Effective in a solvent-free system, yielding up to 92.62%. mdpi.com
Candida rugosa lipase (CRL) Pentanol, Valeric acid Pentyl valerate Successfully synthesized flavor ester using lipase immobilized in microemulsion-based organogels. researchgate.net
Cutinase from Fusarium verticillioides Butanol, Valeric acid Butyl valerate Highly efficient, achieving a 92% yield under optimized conditions. mdpi.com

Chemoinformatic Approaches to this compound Analog Discovery

Chemoinformatics, which uses computational methods to analyze chemical information, is a powerful tool for accelerating the discovery of new molecules. tandfonline.com For this compound, these approaches can be used to systematically explore its "chemical space" and identify novel analogs with desirable flavor, fragrance, or biological properties. scispace.com

Key chemoinformatic strategies applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property, like odor. researchgate.netnih.gov For a complex, chiral molecule like this compound, QSAR can help predict the sensory characteristics of its undiscovered analogs based on their structural descriptors. acs.org This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired fragrance profile, saving time and resources.

Database Mining and Virtual Screening: Large chemical databases, such as FlavorDB and AromaDB, contain information on thousands of flavor and fragrance molecules. researchgate.net These databases can be computationally screened to find molecules structurally similar to this compound. mdpi.comspringerprofessional.de This process, known as virtual screening, uses the structure of this compound as a query to search for analogs in vast virtual libraries, potentially identifying hundreds or thousands of candidates for further investigation without the need for initial laboratory work. mdpi.com

Computer-Aided Molecular Design (CAMD): This approach integrates machine learning and optimization algorithms to design novel molecules with specific target properties. researchgate.net Starting with the this compound scaffold, a CAMD framework could generate and evaluate new structures, systematically modifying different parts of the molecule to optimize for desired attributes like fruitiness, herbaciousness, or other sensory notes. researchgate.net

These in silico techniques provide a rational, data-driven framework for discovering the next generation of this compound analogs, complementing traditional experimental approaches. nih.gov

Omics Technologies in Understanding this compound's Biological Context

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. These technologies are beginning to shed light on the biosynthesis of bornyl esters in nature and their broader biological roles.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic analyses of various plants have identified bornyl acetate (B1210297) and, in some cases, this compound as components of their chemical profiles. nih.gov By correlating the presence of these esters with other metabolites, researchers can begin to understand their function within the plant's metabolic network.

Transcriptomics and Genomics: These fields focus on an organism's complete set of RNA transcripts and its genetic code, respectively. In plants that produce bornyl esters, such as Wurfbainia villosa, researchers have used transcriptomics to identify the specific genes responsible for their biosynthesis. For example, the gene encoding borneol acetyltransferase (BAT), the enzyme that synthesizes bornyl acetate from borneol and acetyl-CoA, has been identified. This knowledge is crucial for understanding how production is regulated and opens the door to metabolic engineering, where the biosynthetic pathway could be transferred to microorganisms for industrial production.

Integrated Omics: A multi-omics approach, combining metabolomics and transcriptomics, is seen as a powerful strategy for fully elucidating the phytochemical profiles of plants. researchgate.net For species containing borneol and its esters, this integrated analysis can connect the genes being expressed with the molecules being produced, providing a complete picture from gene to function. researchgate.netspringerprofessional.de

Interdisciplinary Research in Chemical Ecology

Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. Volatile compounds like this compound play a central role in this field, acting as semiochemicals (information-carrying chemicals) that can influence the behavior of insects and other organisms.

The research in this area is highly interdisciplinary, linking organic chemistry with ecology and entomology. Plants release a complex bouquet of volatile organic compounds into the atmosphere, creating an olfactory landscape that insects use to find food, mates, and suitable places to lay eggs. The emission of these volatiles can change when a plant is attacked by an herbivore, creating a specific chemical signature that can be detected by other organisms.

While direct studies on this compound's role in chemical ecology are limited, the functions of related compounds provide a strong basis for future research. For example, bornyl acetate, a closely related ester, is known to be involved in plant-insect interactions and has potential uses in insect attraction. Research on the metabolism of other terpenes by insects suggests that compounds like this compound could be modified by herbivores and potentially used as pheromones. The study of how plant chemistry mediates these tritrophic interactions—between the plant, the herbivore, and the herbivore's natural enemies—is a key frontier. Future research will likely explore how this compound contributes to a plant's specific scent profile and how that profile influences its interactions with the surrounding ecosystem.

Q & A

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Methodological Answer : Adopt standardized metadata templates (e.g., ISA-Tab) for analytical datasets. Use platforms like Zenodo for open-access archiving, with detailed protocols for GC/MS parameters and statistical codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.